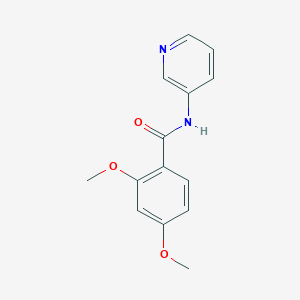

2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE

Description

BenchChem offers high-quality 2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2,4-dimethoxy-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C14H14N2O3/c1-18-11-5-6-12(13(8-11)19-2)14(17)16-10-4-3-7-15-9-10/h3-9H,1-2H3,(H,16,17) |

InChI Key |

MVXIUNOYMKZWPV-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Structure of Aniracetam Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Aniracetam Impurity A. It is designed to be a valuable resource for professionals in the fields of pharmaceutical research, drug development, and quality control. This document details the identity of this impurity, the analytical methodologies for its characterization, and explores the mechanistic context of the parent compound, aniracetam.

Introduction to Aniracetam and Its Impurities

Aniracetam, a nootropic agent of the racetam class, is recognized for its cognitive-enhancing properties. As with any active pharmaceutical ingredient (API), the purity of aniracetam is critical to its safety and efficacy. The manufacturing process and subsequent storage can lead to the formation of impurities. Regulatory bodies mandate the identification, quantification, and control of these impurities to ensure patient safety.

One such impurity, designated as Aniracetam Impurity A, has been identified as 4-(4-Methoxybenzamido)butanoic acid . This impurity is a known process-related impurity and a potential degradation product of aniracetam. Its structure is closely related to the parent molecule, arising from the hydrolysis of the pyrrolidone ring of aniracetam.

Structure Elucidation of Aniracetam Impurity A

The definitive identification of Aniracetam Impurity A as 4-(4-Methoxybenzamido)butanoic acid has been established through a combination of advanced analytical techniques. These methods provide unambiguous evidence of its molecular structure.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for Aniracetam Impurity A

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the p-anisoyl group, the methoxy protons, and the protons of the butanoic acid chain. The chemical shifts and coupling patterns would be consistent with the proposed structure. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the butanoic acid chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₁₂H₁₅NO₄. Fragmentation patterns would likely show characteristic losses of the methoxy group, the carboxylic acid group, and cleavage of the amide bond. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), O-H stretching (carboxylic acid), C-O stretching (ether), and aromatic C-H stretching. |

Chemical and Physical Properties

Table 2: Chemical and Physical Properties of Aniracetam Impurity A

| Property | Value | Reference |

| Chemical Name | 4-(4-Methoxybenzamido)butanoic acid | [1] |

| CAS Number | 72432-14-5 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.26 g/mol | [1] |

Experimental Protocols for Identification and Quantification

The following section outlines the detailed methodologies for the key experiments required for the identification and quantification of Aniracetam Impurity A.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Aniracetam Impurity A from the parent drug and other potential impurities.

-

Objective: To develop a robust HPLC method for the separation and quantification of aniracetam and its impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions (Example):

-

Column: Agilent ODS (4.6mm x 150mm, 5 µm) or equivalent C18 column[2].

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M Potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile)[2].

-

Flow Rate: 1.0 mL/min[2].

-

Column Temperature: 30 °C[2].

-

Detection Wavelength: 280 nm[2].

-

Injection Volume: 20 µL[2].

-

-

Procedure:

-

Prepare standard solutions of aniracetam and any available impurity reference standards in a suitable diluent (e.g., mobile phase).

-

Prepare the sample solution of the aniracetam drug substance or product at a known concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks based on their retention times compared to the standards.

-

Quantify the impurity by comparing its peak area to that of the corresponding reference standard or using the relative response factor if a standard is unavailable.

-

-

Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed on aniracetam. This involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products, including Impurity A[3]. The HPLC method should be able to resolve all degradation products from the parent drug and from each other.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and confirmation of impurities.

-

Objective: To confirm the molecular weight and obtain fragmentation data for the structural elucidation of Aniracetam Impurity A.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Procedure:

-

The HPLC method described above can be adapted for LC-MS.

-

The eluent from the HPLC column is introduced into the mass spectrometer.

-

Mass spectra are acquired for the peak corresponding to the impurity.

-

The molecular ion peak is used to confirm the molecular weight of the impurity.

-

Tandem MS (MS/MS) experiments can be performed to induce fragmentation and obtain structural information. The fragmentation pattern of aniracetam typically shows a prominent ion at m/z 135.044632[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

-

Objective: To obtain detailed structural information of Aniracetam Impurity A by analyzing the chemical environment of its protons and carbons.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Procedure:

-

Isolate a sufficient quantity of the impurity using techniques like preparative HPLC.

-

Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms within the molecule.

-

The interpretation of the NMR spectra will provide definitive proof of the structure of 4-(4-Methoxybenzamido)butanoic acid.

-

Mandatory Visualizations

Experimental Workflow for Impurity Elucidation

The following diagram illustrates a logical workflow for the identification and characterization of an unknown impurity in a drug substance like aniracetam.

Caption: Workflow for Impurity Structure Elucidation.

Aniracetam's Signaling Pathway

Aniracetam is known to modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity. The following diagram illustrates the proposed signaling pathway.

Caption: Aniracetam's AMPA Receptor Signaling Pathway.

Conclusion

The structural elucidation of Aniracetam Impurity A as 4-(4-Methoxybenzamido)butanoic acid is a critical step in ensuring the quality and safety of aniracetam. This guide has provided a comprehensive overview of the analytical methodologies required for its identification and quantification. The use of orthogonal analytical techniques, particularly HPLC, LC-MS, and NMR, is essential for the unambiguous characterization of this and other potential impurities. A thorough understanding of the impurity profile of aniracetam, coupled with robust analytical methods, is paramount for drug development professionals and researchers in maintaining high standards of pharmaceutical quality.

References

Chemical properties of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-N-(pyridin-3-yl)benzamide is a chemical compound belonging to the benzamide class of molecules. Benzamides are characterized by a benzene ring attached to a carboxamide group. The structure of this particular compound is further distinguished by two methoxy groups at positions 2 and 4 of the benzene ring and a pyridin-3-yl group attached to the amide nitrogen. While specific data for this molecule is scarce, its structural motifs are present in a variety of biologically active compounds, suggesting potential for investigation in medicinal chemistry and drug discovery.

Chemical Properties and Data

Due to the absence of specific experimental data for 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide, the following table presents calculated and extrapolated data based on its chemical structure and data from analogous compounds.

| Property | Value (Estimated) | Notes |

| Molecular Formula | C₁₄H₁₄N₂O₃ | Calculated from structure |

| Molecular Weight | 258.27 g/mol | Calculated from structure |

| IUPAC Name | 2,4-dimethoxy-N-(pyridin-3-yl)benzamide | --- |

| SMILES | COc1ccc(c(c1)OC)C(=O)Nc2cccnc2 | --- |

| CAS Number | Not assigned | Not found in databases |

| Melting Point | >150 °C | Estimated based on similar benzamides |

| Boiling Point | >400 °C | Estimated based on similar benzamides |

| Solubility | Soluble in DMSO, DMF, and alcohols. Sparingly soluble in water. | General solubility for similar organic compounds |

| LogP | ~2.5 | Estimated |

Synthesis and Experimental Protocols

The synthesis of 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide can be approached through several established methods for N-aryl amide formation. A common and reliable method involves the coupling of a carboxylic acid (or its activated derivative) with an amine.

General Synthesis Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of N-aryl benzamides.

Materials:

-

2,4-dimethoxybenzoic acid

-

3-aminopyridine

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours to form the acyl chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Amide Bond Formation:

-

In a separate flask, dissolve 3-aminopyridine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Dissolve the previously prepared 2,4-dimethoxybenzoyl chloride in anhydrous DCM and add it dropwise to the 3-aminopyridine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthesis Methods

Other synthetic strategies for N-aryl amides include:

-

From Nitroarenes and Acyl Chlorides: A method involving the reduction of a nitroarene in the presence of an acyl chloride, mediated by iron dust in water, has been reported for the synthesis of N-aryl amides.[1]

-

From Benzonitriles: N-arylamides can be prepared from benzonitriles via a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines.[2]

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide, the benzamide and pyridinyl moieties are present in numerous compounds with significant pharmacological activities.

-

Hedgehog Signaling Pathway Inhibition: Several N-(pyrimidinylamino)benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[3][4][5] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers.[3]

-

Enzyme Inhibition: Benzamide derivatives have been explored as inhibitors of various enzymes. For example, some benzamides show inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase.[6]

-

Anticancer and Antimicrobial Activity: Structurally related compounds, such as 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide, have been investigated for their potential as anticancer and antimicrobial agents.[7]

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide.

Hedgehog Signaling Pathway (Simplified)

Caption: Simplified Hedgehog signaling pathway and a potential point of inhibition by benzamides.

Conclusion

2,4-Dimethoxy-N-(pyridin-3-yl)benzamide represents an interesting, yet underexplored, chemical entity. Based on the known reactivity of its constituent functional groups and the biological activities of related compounds, it holds potential for further investigation in various fields, particularly in medicinal chemistry. The synthetic protocols and biological context provided in this guide serve as a foundation for researchers and drug development professionals to initiate studies on this and similar molecules. Further research is warranted to elucidate its specific chemical properties and pharmacological profile.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide | 896160-66-0 | Benchchem [benchchem.com]

Solubility Profile of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Characteristics

Based on its chemical structure, 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is a substituted benzamide. The presence of two methoxy groups on the benzene ring and a pyridyl group introduces polarity and potential for hydrogen bonding, which will significantly influence its solubility.

The parent compound, benzamide, is known to be predominantly soluble in polar organic solvents.[1] Its solubility is enhanced by the amide functional group's ability to form hydrogen bonds.[1] Generally, the solubility of benzamide in various solvents follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2][3]

For 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, the additional polar functional groups (methoxy and pyridyl nitrogen) are expected to enhance its solubility in polar solvents, particularly those capable of hydrogen bonding, such as alcohols. Conversely, it is expected to have limited solubility in non-polar organic solvents.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, a standardized experimental protocol, such as the shake-flask method, is recommended.[4] This method is a reliable technique for determining the saturation solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the equilibrium solubility of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in a selection of organic solvents at a controlled temperature.

Materials:

-

2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE (pure solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE of known concentrations in the solvent of interest.

-

Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical solubility determination experiment.

Caption: Workflow for experimental solubility determination.

This structured approach ensures accurate and reproducible solubility data, which is critical for various stages of drug development, including formulation and preclinical studies.

References

Biological Activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE: An Overview of Related Compounds

A comprehensive search of the scientific literature and chemical databases did not yield specific data on the biological activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. Therefore, a detailed technical guide on its specific core biological functions, quantitative data, and experimental protocols cannot be provided at this time.

While information on the target compound is unavailable, research on structurally related N-(3-pyridyl)benzamide derivatives reveals a diverse range of biological activities, suggesting potential areas of investigation for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. This report summarizes the biological profiles of these related compounds to provide a contextual understanding for researchers, scientists, and drug development professionals.

Potential Therapeutic Areas of N-(3-pyridyl)benzamide Derivatives

N-(3-pyridyl)benzamide scaffolds have been explored for their therapeutic potential in various domains, including oncology, infectious diseases, and metabolic disorders. The nature and position of substituents on both the benzamide and pyridine rings play a crucial role in determining the specific biological activity.

Enzyme Inhibition

A significant area of research for N-(3-pyridyl)benzamide derivatives has been their activity as enzyme inhibitors.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle and transcription, making its inhibitors promising candidates for cancer therapy.

-

c-Met Inhibition: Pyridineamide derivatives featuring a 1,2,3-triazole fragment have been synthesized and evaluated as inhibitors of the c-Met proto-oncogene. Dysregulation of the c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis.

-

PI3K/mTOR Dual Inhibition: Sulfonamide methoxypyridine derivatives have been investigated as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer.

Receptor Modulation

Modulation of receptor activity is another key biological function observed in this class of compounds.

-

Human Vanilloid Receptor 1 (TRPV1) Modulation: N-pyridin-3-yl- and N-quinolin-3-yl-benzamides have been shown to act as modulators of the human vanilloid receptor 1 (TRPV1), a key player in pain and inflammation pathways.

Antimicrobial and Antiparasitic Activity

The N-(3-pyridyl)benzamide scaffold has also been a template for the development of agents targeting infectious diseases.

-

Quorum Sensing Inhibition: N-(pyridin-2/3-yl)alkanamide derivatives have been explored as inhibitors of quorum sensing in bacteria, a process that regulates virulence factor production and biofilm formation.

-

Larvicidal and Fungicidal Activity: Benzamides substituted with a pyridine-linked 1,2,4-oxadiazole have demonstrated promising larvicidal and fungicidal properties.

Metabolic Activity

Derivatives of N-(3-pyridyl)benzamide have also been investigated for their effects on metabolic processes.

-

Modulation of Blood Glucose Levels: N-(3,6-dihydro-1(2H)-pyridinyl)benzamides have been synthesized and shown to possess both hyperglycemic and hypoglycemic activities, indicating a potential role in the regulation of blood glucose.

-

Anti-inflammatory, Antioxidant, and Antidiabetic Activities: A N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide derivative has been reported to exhibit anti-inflammatory, antioxidant, and antidiabetic properties.

Future Directions

The diverse biological activities of N-(3-pyridyl)benzamide derivatives highlight the potential of this chemical scaffold in drug discovery. The presence of two methoxy groups at the 2 and 4 positions of the benzamide ring in the user's compound of interest, 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, would significantly influence its electronic and steric properties. These substitutions could potentially modulate its binding affinity and selectivity for various biological targets.

Further research, including synthesis and comprehensive biological screening, is necessary to elucidate the specific pharmacological profile of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. Based on the activities of related compounds, initial investigations could focus on its potential as an enzyme inhibitor (e.g., kinases), a receptor modulator, or an antimicrobial agent.

Summary of Biological Activities of Structurally Related N-(3-pyridyl)benzamide Derivatives

| Compound Class | Biological Activity | Potential Therapeutic Area | Reference(s) |

| N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamides | CDK7 Inhibition | Oncology | |

| N-pyridin-3-yl- and N-quinolin-3-yl-benzamides | TRPV1 Modulation | Pain, Inflammation | |

| Pyridine-linked 1,2,4-oxadiazole benzamides | Larvicidal, Fungicidal | Agrochemicals, Antifungal Therapy | |

| N-(pyridin-2/3-yl)alkanamides | Quorum Sensing Inhibition | Infectious Diseases | |

| N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | Anti-inflammatory, Antioxidant, Antidiabetic | Inflammatory Diseases, Diabetes | |

| N-(3,6-dihydro-1(2H)-pyridinyl)benzamides | Hyperglycemic/Hypoglycemic | Metabolic Disorders | |

| Pyridineamide derivatives with 1,2,3-triazole | c-Met Inhibition | Oncology | |

| Sulfonamide methoxypyridine derivatives | PI3K/mTOR Dual Inhibition | Oncology |

Disclaimer: The information provided above pertains to structurally related compounds and should not be extrapolated to predict the exact biological activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. Experimental validation is required to determine the specific properties of this compound.

Aniracetam Impurity A (N-anisoyl-GABA): A Pharmacological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aniracetam, a nootropic agent, undergoes rapid and extensive first-pass metabolism following oral administration, with its primary metabolite being N-anisoyl-GABA (4-(4-methoxybenzamido)butanoic acid), often referred to as Aniracetam Impurity A.[1][2] This impurity is not merely an inert byproduct but a pharmacologically active compound that is believed to contribute significantly to the overall therapeutic effects observed with Aniracetam administration.[3][4][5] Emerging research indicates that N-anisoyl-GABA modulates key neurotransmitter systems, including the cholinergic, glutamatergic, dopaminergic, and serotonergic pathways. Its actions are primarily mediated through interactions with group II metabotropic glutamate receptors (mGluRs) and nicotinic acetylcholine receptors (nAChRs), leading to downstream effects on neurotransmitter release and potential antidepressant-like and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the known pharmacological effects of Aniracetam Impurity A, details relevant experimental protocols for its study, and visualizes its proposed signaling pathways.

Introduction

Aniracetam (N-anisoyl-2-pyrrolidinone) is a well-known member of the racetam class of nootropics. Upon ingestion, it is rapidly metabolized, with 70-80% being converted to N-anisoyl-GABA.[2] Due to its prevalence and biological activity, N-anisoyl-GABA is a critical compound to consider when evaluating the pharmacological profile and quality control of Aniracetam. Understanding the specific effects of this major metabolite is essential for a complete picture of Aniracetam's mechanism of action and for the development of related therapeutic agents.

Pharmacological Effects of N-anisoyl-GABA

N-anisoyl-GABA has demonstrated a range of effects on the central nervous system, suggesting it is a key contributor to the pharmacological profile of its parent compound, Aniracetam.

Cholinergic System Modulation

A significant finding is the ability of N-anisoyl-GABA to enhance acetylcholine (ACh) release in the prefrontal cortex.[6] This effect is mediated through its interaction with group II metabotropic glutamate receptors (mGluR2/3).[6] The enhancement of cholinergic transmission is a cornerstone of many cognitive-enhancing strategies, suggesting a direct role for N-anisoyl-GABA in the nootropic effects of Aniracetam.

Dopaminergic and Serotonergic System Modulation

Studies have shown that N-anisoyl-GABA can increase the extracellular levels of dopamine and serotonin in brain regions such as the prefrontal cortex, basolateral amygdala, and dorsal hippocampus.[7] This action is thought to be mediated by the targeting of somatodendritic and presynaptic nicotinic acetylcholine receptors (nAChRs) and NMDA receptors.[7] These effects on monoamine neurotransmitters may underlie the reported antidepressant-like effects of Aniracetam and its metabolites.

Antidepressant-like Activity

In preclinical models, specifically the forced swim test in rats, N-anisoyl-GABA, along with another metabolite, 2-pyrrolidinone, has been shown to produce antidepressant-like effects comparable to Aniracetam itself.[2] This suggests that the mood-elevating properties of Aniracetam may be largely attributable to its metabolites.

Quantitative Pharmacological Data

A comprehensive search of the current scientific literature did not yield specific quantitative data for the binding affinities (Ki) or functional potencies (EC50/IC50) of N-anisoyl-GABA at its putative receptor targets. The available research has focused on the qualitative description of its pharmacological effects. The following table summarizes the qualitative findings.

| Target Receptor/System | Observed Effect of N-anisoyl-GABA | Potential Functional Outcome | Reference |

| Group II Metabotropic Glutamate Receptors (mGluR2/3) | Positive Modulation/Agonism | Increased Acetylcholine Release | [6] |

| Nicotinic Acetylcholine Receptors (nAChRs) | Modulation | Increased Dopamine & Serotonin Release | [2][7] |

| NMDA Receptors | Modulation | Increased Dopamine & Serotonin Release | [7] |

| Dopaminergic System | Increased Dopamine Release | Antidepressant-like Effects, Cognitive Modulation | [2][7] |

| Serotonergic System | Increased Serotonin Release | Antidepressant-like Effects, Mood Regulation | [7] |

Absence of specific Ki, EC50, or IC50 values in the literature prevents quantitative comparison.

Signaling Pathways

The proposed signaling pathways for N-anisoyl-GABA are multifaceted, involving interplay between the glutamatergic, cholinergic, and monoaminergic systems.

Caption: Proposed signaling pathway of N-anisoyl-GABA.

Experimental Protocols

Detailed experimental protocols for the specific investigation of N-anisoyl-GABA are not extensively published. However, based on the reported effects, the following standard methodologies would be appropriate for its pharmacological characterization.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is representative for measuring acetylcholine release in the prefrontal cortex of freely moving rats.

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized with isoflurane and placed in a stereotaxic frame.

-

Guide Cannula Implantation: A guide cannula is implanted, targeting the prefrontal cortex.

-

Recovery: Animals are allowed to recover for at least 48 hours post-surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Basal Level Collection: After a stabilization period, dialysate samples are collected every 20 minutes to establish a baseline of acetylcholine levels.

-

Drug Administration: N-anisoyl-GABA is administered (e.g., via intraperitoneal injection or locally through the dialysis probe).

-

Sample Collection and Analysis: Dialysate samples are collected for a set period post-administration and analyzed for acetylcholine concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Caption: Workflow for in vivo microdialysis experiment.

Forced Swim Test for Antidepressant-like Activity

This protocol is a standard method to assess potential antidepressant effects in rodents.

-

Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

-

Acclimation: Animals are handled for several days before the test.

-

Pre-test Session: On day 1, rats are placed in the cylinder for a 15-minute swim session.

-

Drug Administration: 24 hours after the pre-test, animals are administered N-anisoyl-GABA, a vehicle control, or a positive control (e.g., a known antidepressant).

-

Test Session: 60 minutes after drug administration, the rats are placed in the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is recorded by a trained observer blinded to the treatment groups. A decrease in immobility time is indicative of an antidepressant-like effect.

Toxicology and Safety

Conclusion and Future Directions

Aniracetam Impurity A, or N-anisoyl-GABA, is a pharmacologically active metabolite that likely plays a crucial role in the therapeutic effects of Aniracetam. Its modulation of cholinergic, dopaminergic, and serotonergic systems through interactions with mGluRs and nAChRs highlights its potential as a target for novel drug development. A significant gap in the current understanding is the lack of quantitative pharmacological data. Future research should prioritize in vitro binding and functional assays to determine the precise affinity and potency of N-anisoyl-GABA at its receptor targets. Furthermore, dedicated toxicological studies are necessary to fully characterize its safety profile as a pharmaceutical impurity. Such data will be invaluable for researchers, scientists, and drug development professionals in advancing our understanding of Aniracetam and in the pursuit of new therapies for cognitive and mood disorders.

References

- 1. experts.azregents.edu [experts.azregents.edu]

- 2. Aniracetam - Wikipedia [en.wikipedia.org]

- 3. Aniracetam: its novel therapeutic potential in cerebral dysfunctional disorders based on recent pharmacological discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aniracetam: Its Novel Therapeutic Potential in Cerebral Dysfunctional Disorders Based on Recent Pharmacological Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Group II metabotropic glutamate receptors are a common target of N-anisoyl-GABA and 1S,3R-ACPD in enhancing ACh release in the prefrontal cortex of freely moving SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature reveals no specific studies detailing the mechanism of action, quantitative biological data, or established experimental protocols for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. Therefore, this guide will instead provide an in-depth analysis of the potential mechanisms of action based on the biological activities of structurally related dimethoxy-N-pyridinyl-benzamide derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, guiding future investigations into this specific molecule.

Introduction to Benzamide Derivatives in Drug Discovery

Benzamide derivatives are a versatile class of compounds with a wide spectrum of biological activities. The core structure, consisting of a benzene ring attached to an amide group, serves as a privileged scaffold in medicinal chemistry. Modifications to both the benzoyl and the amine moieties have led to the development of drugs with diverse therapeutic applications, including antipsychotics, antiemetics, and more recently, targeted therapies in oncology and other disease areas. The pyridinyl group, a common bioisostere for a phenyl ring, often imparts favorable pharmacokinetic properties and can engage in specific hydrogen bonding interactions with biological targets. The dimethoxy substitution on the benzoyl ring can influence the molecule's conformation, solubility, and electronic properties, which in turn affect its target binding and overall activity.

Potential Mechanisms of Action Based on Structural Analogs

Based on the activities of structurally similar compounds, 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE could potentially exert its biological effects through one or more of the following mechanisms:

Kinase Inhibition

A significant number of benzamide derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

-

Tyrosine Kinase Inhibition: Several studies have reported on benzamide derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, HER-2, and VEGFR2, as well as non-receptor tyrosine kinases like Bcr-Abl.[1][2] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

Serine/Threonine Kinase Inhibition: Benzamide-containing molecules have also been shown to inhibit serine/threonine kinases. For instance, derivatives have been developed as dual inhibitors of PI3K/mTOR and casein kinase 2 (CK2), both of which are key players in cancer cell growth and survival.[3]

Hypothesized Signaling Pathway for Kinase Inhibition:

Caption: Hypothesized kinase inhibition by the benzamide derivative.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are common drug targets. Benzamide derivatives have been shown to interact with various GPCRs. The overall structure of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is consistent with scaffolds known to bind to GPCRs, suggesting it could act as an agonist, antagonist, or allosteric modulator.[4][5][6][7]

Illustrative GPCR Signaling Cascade:

Caption: A potential GPCR modulation pathway for the benzamide derivative.

Other Potential Biological Activities

-

Antimicrobial and Antifungal Activity: Various N-benzamide derivatives have demonstrated antimicrobial properties.[8] The specific mechanism can vary, but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

-

Antioxidant Properties: Benzamide derivatives containing hydroxyl and methoxy groups have been reported to possess antioxidant capabilities, which could be relevant for diseases associated with oxidative stress.[9]

-

Enzyme Inhibition (Non-kinase): Beyond kinases, benzamide scaffolds have been found to inhibit other enzymes, such as tyrosinase.[10]

Suggested Experimental Protocols for Target Identification and Validation

To elucidate the precise mechanism of action of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, a systematic experimental approach is recommended.

Initial Target Screening

A broad-based screening approach can help identify potential biological targets.

-

Phenotypic Screening: Assess the effect of the compound on various cell lines (e.g., cancer, neuronal, microbial) to identify a primary biological response (e.g., cytotoxicity, neurite outgrowth, inhibition of proliferation).

-

Target-Based Screening:

-

Kinase Panel Screening: Screen the compound against a large panel of purified kinases to identify potential kinase targets. This is typically done using in vitro kinase assays that measure the phosphorylation of a substrate.

-

GPCR Panel Screening: Utilize a panel of cell lines expressing different GPCRs to screen for agonist or antagonist activity, often by measuring changes in second messenger levels (e.g., cAMP, Ca2+).

-

Affinity-Based Proteomics: Employ techniques like chemical proteomics to identify cellular proteins that directly bind to the compound.

-

General Workflow for Target Identification:

Caption: A suggested workflow for identifying the molecular target.

Target Validation and Mechanistic Studies

Once a putative target is identified, further experiments are necessary to validate the interaction and elucidate the downstream consequences.

-

Biochemical Assays:

-

Enzyme Kinetics: For enzyme targets, determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the IC50 or Ki value.

-

Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to the purified target protein.

-

-

Cellular Assays:

-

Target Engagement Assays: Confirm that the compound binds to its target within a cellular context (e.g., Cellular Thermal Shift Assay - CETSA).

-

Downstream Signaling Analysis: Use techniques like Western blotting or reporter gene assays to measure the effect of the compound on the signaling pathway downstream of the target.

-

Gene Knockdown/Knockout Studies: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein and assess if this phenocopies or alters the cellular response to the compound.

-

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, the following table summarizes data for some related benzamide derivatives to provide a reference for potential potency.

| Compound Class | Target(s) | Reported Activity (IC50/Ki) | Reference |

| 4-(Arylaminomethyl)benzamide derivatives | EGFR | 91-92% inhibition at 10 nM | [1][2] |

| 4-hydroxycinnamamide derivatives | EGF Receptor Tyrosine Kinase | 0.37 - 0.85 µM | [11] |

| N-arylbenzamide derivatives | Antioxidant (DPPH/FRAP assays) | Improved activity over BHT | [9] |

| Pyrazole benzamide derivatives | Glucokinase | Varies (µM range) | [12] |

| BRD4/CK2 dual inhibitor (benzamide core) | BRD4, CK2 | 180 nM, 230 nM | [3] |

Conclusion

The precise mechanism of action of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE remains to be elucidated. However, based on the extensive literature on structurally related benzamide derivatives, it is plausible that this compound functions as a kinase inhibitor or a modulator of G-protein coupled receptors. The outlined experimental strategies provide a roadmap for future research to identify its molecular target(s), characterize its biological activity, and ultimately determine its therapeutic potential. The synthesis and evaluation of this specific compound, along with a systematic investigation of its structure-activity relationship, will be critical in uncovering its unique pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities | Vietnam Journal of Science and Technology [vjs.ac.vn]

- 11. Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE: A Technical Overview

Current Status: As of late 2025, publicly accessible scientific literature does not contain specific in vitro studies for the compound 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. While research on various benzamide derivatives is extensive, exploring their potential as therapeutic agents, this particular molecule has not been the subject of published experimental investigation.

This technical guide will, therefore, provide a foundational understanding of the common in vitro methodologies and signaling pathways that would be relevant for the future investigation of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, based on studies of structurally related benzamide compounds. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals interested in evaluating the potential of this novel chemical entity.

Prospective In Vitro Evaluation Strategy

Should 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE become a subject of research, a standard cascade of in vitro assays would be employed to characterize its biological activity. The following sections outline the likely experimental approaches.

Target Engagement and Affinity

The initial step in characterizing a novel compound is to determine if it interacts with a biological target and with what affinity.

Experimental Protocols:

-

Radioligand Binding Assays: This technique would be used to determine the binding affinity (Ki) of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE for a putative receptor or enzyme. The assay involves competing the test compound against a radiolabeled ligand known to bind to the target.

-

Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on the association and dissociation of the compound from its target, yielding kon, koff, and KD values. This method is valuable for understanding the dynamics of the interaction.

Data Presentation:

The quantitative data from these experiments would be summarized as follows:

| Assay Type | Parameter | Value (e.g., nM, µM) | Target Protein |

| Radioligand Binding | Ki | To be determined | e.g., GPCR X |

| Surface Plasmon Resonance | KD | To be determined | e.g., Kinase Y |

Experimental Workflow for Target Affinity Determination

Caption: Workflow for determining the binding affinity of a novel compound.

Cellular Activity and Functional Assays

Once target engagement is confirmed, the next step is to assess the compound's effect on cellular function.

Experimental Protocols:

-

Cell Viability/Cytotoxicity Assays: Assays such as MTT, MTS, or CellTiter-Glo® would be used to determine the concentration at which 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE affects cell viability (IC50 or CC50). This is crucial for establishing a therapeutic window.

-

Reporter Gene Assays: If the target is part of a known signaling pathway, a reporter gene assay (e.g., luciferase or β-galactosidase) can be used to quantify the downstream effects of compound binding.

-

Second Messenger Assays: For G-protein coupled receptors (GPCRs), assays measuring changes in intracellular cAMP or calcium levels are standard for determining functional agonism or antagonism.

-

Western Blotting: This technique would be used to measure changes in the phosphorylation state or expression level of key proteins within a signaling pathway following treatment with the compound.

Data Presentation:

| Assay Type | Parameter | Value (e.g., nM, µM) | Cell Line |

| Cell Viability (MTT) | IC50 | To be determined | e.g., HEK293 |

| Reporter Gene | EC50 | To be determined | e.g., CHO-K1 |

| cAMP Assay | EC50/IC50 | To be determined | e.g., PC-3 |

Hypothetical Signaling Pathway Inhibition

Caption: A potential inhibitory mechanism on a generic GPCR signaling pathway.

Off-Target Profiling and Selectivity

To ensure the compound's effects are specific, it is essential to screen it against a panel of other relevant biological targets.

Experimental Protocols:

-

Safety Screening Panels: Commercially available screening panels (e.g., from Eurofins or CEREP) can assess the activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE against a broad range of receptors, ion channels, and enzymes to identify potential off-target liabilities.

-

Kinase Profiling: If the primary target is a kinase, a comprehensive kinase panel assay is necessary to determine selectivity against other kinases.

Data Presentation:

The results are typically presented as the percent inhibition at a given concentration (e.g., 10 µM) for each off-target.

| Off-Target Class | Specific Target | % Inhibition @ 10 µM |

| GPCR | Dopamine D2 | To be determined |

| Kinase | SRC | To be determined |

| Ion Channel | hERG | To be determined |

Logical Flow for Selectivity Assessment

Caption: Decision-making process for evaluating compound selectivity.

Conclusion

While no specific in vitro data for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is currently available, this guide outlines a comprehensive and standard strategy for its initial characterization. The proposed experimental workflows, data presentation formats, and logical diagrams provide a robust framework for any future research into the biological activities of this compound. The insights gained from such studies would be critical in determining its potential for further development as a therapeutic agent.

Methodological & Application

Application Note: Quantitative Analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed analytical method for the sensitive and selective quantification of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in human plasma. As no standardized, published method currently exists for this specific analyte, this application note provides a comprehensive, scientifically-grounded starting point for method development and validation. The proposed technique utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely adopted platform for bioanalytical studies.[1] The protocol covers sample preparation using protein precipitation, detailed chromatographic conditions, and mass spectrometric parameters for robust and reliable detection.

Introduction

2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is a novel compound with potential applications in pharmaceutical research. The development of a reliable analytical method is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for quantifying drug molecules in complex biological matrices due to its high sensitivity, specificity, and speed.[1][2] This document details a hypothetical but robust LC-MS/MS method, providing researchers with a complete protocol from sample preparation to data analysis.

Analytical Method Overview

The method involves a simple protein precipitation step to extract 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE and an internal standard (IS) from human plasma.[3] The processed sample is then injected into a reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system for separation. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

Materials and Instrumentation

-

Analyte: 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE reference standard.

-

Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related benzamide. For this note, we propose Verapamil as a readily available starting point.

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.

-

Instrumentation:

-

UHPLC System (e.g., Waters ACQUITY, Agilent 1290 Infinity II)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495C)

-

Analytical Balance, Centrifuge, Vortex Mixer.

-

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE and the Internal Standard (IS) in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile/water to prepare working standard solutions at various concentrations.

-

Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.1 ng/mL

-

Low QC (LQC): 0.3 ng/mL

-

Medium QC (MQC): 8 ng/mL

-

High QC (HQC): 80 ng/mL

-

Sample Preparation Protocol (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 50 µL of the plasma sample (CS, QC, or unknown) into the corresponding tube.

-

Add 150 µL of the Internal Standard working solution (e.g., 20 ng/mL Verapamil in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

6.1 Liquid Chromatography

| Parameter | Proposed Condition |

| Column | Reversed-phase C18 or Biphenyl Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B for 1.0 min |

6.2 Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Molecular Formula: C₁₄H₁₄N₂O₃

-

Molecular Weight: 258.28 g/mol

| Parameter | Proposed Setting |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| MRM Transitions | Analyte: m/z 259.3 → 165.1 (Quantifier), m/z 259.3 → 95.1 (Qualifier) IS (Verapamil): m/z 455.3 → 165.1 |

| Collision Energy (CE) | To be optimized for each transition (typically 15-35 eV) |

Data Presentation

Method Performance Characteristics (Hypothetical Data)

The proposed method should be validated according to regulatory guidelines (e.g., FDA).[4][5] The following table summarizes the expected performance characteristics of a fully validated method.

| Parameter | Acceptance Criteria (FDA)[6] | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | - | 0.1 – 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | Accuracy: ±20%; Precision: ≤20% CV | 0.1 ng/mL |

| Intra-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | -5.2% to 6.8% |

| Inter-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | -4.5% to 7.1% |

| Intra-day Precision (% CV) | ≤15% (≤20% at LLOQ) | ≤ 8.5% |

| Inter-day Precision (% CV) | ≤15% (≤20% at LLOQ) | ≤ 9.2% |

| Analyte Recovery (%) | Consistent and reproducible | > 85% |

| Matrix Effect | CV ≤15% | Normalized IS factor between 0.90 and 1.10 |

Visualizations

Caption: Workflow for the analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

Caption: Core parameters for bioanalytical method validation.

References

Application Note: Quantification of Aniracetam Impurity A using a Stability-Indicating HPLC Method

AN-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Aniracetam Impurity A (4-(4-Methoxybenzamido)butanoic acid) in the presence of the active pharmaceutical ingredient (API), Aniracetam. The method is suitable for routine quality control, stability studies, and impurity profiling of Aniracetam bulk drug and its formulations.

Introduction

Aniracetam, N-anisoyl-2-pyrrolidinone, is a nootropic agent of the racetam class known for its cognitive-enhancing effects. During its synthesis and storage, process-related impurities and degradation products can arise. One critical impurity is 4-(4-Methoxybenzamido)butanoic acid, designated as Aniracetam Impurity A. Rigorous quantification of this impurity is essential to ensure the safety, efficacy, and quality of the final drug product, in compliance with regulatory guidelines such as those from the International Council for Harmonisation (ICH). This document provides a validated HPLC method for the separation and quantification of Aniracetam Impurity A from Aniracetam.

Experimental

Instrumentation and Consumables

-

HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

-

Chromatography Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

-

-

Reference Standards:

-

Aniracetam (USP/EP grade)

-

Aniracetam Impurity A (4-(4-Methoxybenzamido)butanoic acid)

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 25 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) in a 40:60 (v/v) ratio. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Run Time | 15 minutes |

Preparation of Solutions

-

Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.

-

Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

-

Diluent: Mobile phase is used as the diluent.

-

Aniracetam Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Aniracetam reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Impurity A Standard Stock Solution (100 µg/mL): Accurately weigh 5 mg of Aniracetam Impurity A reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

System Suitability Solution: Prepare a solution containing 100 µg/mL of Aniracetam and 1.0 µg/mL of Impurity A in the diluent.

-

Test Solution (Sample Preparation): Accurately weigh a quantity of the Aniracetam drug substance equivalent to 50 mg and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 1000 µg/mL.

Method Validation Summary

The method was validated according to ICH guidelines for system suitability, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

System Suitability

System suitability was established by injecting the System Suitability Solution five times. The results must conform to the limits specified in the table below.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Aniracetam) | ≤ 2.0 | 1.2 |

| Theoretical Plates (Aniracetam) | ≥ 2000 | 7500 |

| Resolution (Aniracetam & Impurity A) | ≥ 2.0 | 4.5 |

| % RSD for Peak Areas (n=5) | ≤ 2.0% | 0.8% |

Linearity

The linearity of the method was evaluated for Impurity A over a concentration range of 0.25 µg/mL to 2.5 µg/mL (corresponding to 0.025% to 0.25% of the nominal test concentration).

| Parameter | Result (Impurity A) |

| Concentration Range | 0.25 - 2.5 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Close to zero |

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio.

| Parameter | Result (Impurity A) |

| LOD (S/N ≈ 3) | 0.08 µg/mL |

| LOQ (S/N ≈ 10) | 0.25 µg/mL |

Experimental Workflow & Protocols

The overall workflow for the quantification of Aniracetam Impurity A is depicted below.

Application Note: Mass Spectrometry of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the mass spectrometric analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, a compound of interest in pharmaceutical research. The methods outlined here are designed to facilitate the identification, characterization, and quantification of this analyte using modern mass spectrometry techniques. This note includes a predicted fragmentation pattern, a comprehensive experimental protocol, and a summary of expected quantitative data.

Introduction

2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is a substituted benzamide with potential applications in drug discovery and development. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel chemical entities. This application note describes a robust methodology for the analysis of this compound by electrospray ionization mass spectrometry (ESI-MS), providing expected fragmentation patterns and a detailed experimental workflow. Understanding the mass spectrometric behavior of this molecule is essential for its unambiguous identification in complex matrices and for pharmacokinetic and metabolic studies.

Predicted Mass Spectral Data

The mass spectrometric analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is expected to yield characteristic fragment ions that can be used for its identification and structural confirmation. The fragmentation pattern of benzamides often involves cleavage of the amide bond.[1] In the case of the target molecule, the protonated molecular ion [M+H]⁺ is anticipated, followed by fragmentation leading to key structural identifiers.

Based on the principles of mass spectrometry for similar compounds, the following table summarizes the predicted major ions for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE (Exact Mass: 258.10).

| Predicted Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Fragment | Relative Abundance (%) |

| [M+H]⁺ | 259.11 | Protonated Parent Molecule | 100 |

| [M-NH(C₅H₄N)+H]⁺ | 165.05 | 2,4-Dimethoxybenzoyl cation | 85 |

| [M-CO-NH(C₅H₄N)+H]⁺ | 137.06 | 2,4-Dimethoxyphenyl cation | 60 |

| [C₅H₄N-NH₂]⁺ | 94.06 | Aminopyridine cation | 45 |

| [C₆H₅]⁺ | 77.04 | Phenyl cation | 30 |

Experimental Protocol

This protocol details the steps for analyzing 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in methanol. From this, create a series of working standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution with a 50:50 mixture of methanol and water.

-

Biological Matrix (e.g., Plasma): For quantitative analysis in a biological matrix, perform a protein precipitation extraction. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Scan Mode: Full scan (m/z 50-500) for initial identification and product ion scan for fragmentation analysis. For quantification, use Multiple Reaction Monitoring (MRM).

4. Data Analysis

-

Qualitative Analysis: Identify the peak corresponding to 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE based on its retention time and the presence of the protonated molecular ion [M+H]⁺. Confirm the structure by comparing the experimental fragmentation pattern with the predicted pattern.

-

Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Workflow Diagram

Caption: Experimental workflow for the mass spectrometric analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

Conclusion

The methods described in this application note provide a robust framework for the mass spectrometric analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. The predicted fragmentation data and detailed protocol will aid researchers in the identification, characterization, and quantification of this compound. This information is valuable for advancing studies in drug metabolism, pharmacokinetics, and other areas of pharmaceutical development.

References

Application Notes and Protocols for the Synthesis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-dimethoxy-N1-(3-pyridyl)benzamide, a novel compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves the coupling of 2,4-dimethoxybenzoic acid and 3-aminopyridine using a suitable activating agent. This application note includes a comprehensive experimental protocol, a summary of expected characterization data, and visual diagrams to illustrate the synthetic workflow and reaction mechanism.

Introduction

Benzamide derivatives are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities, including antifungal, insecticidal, and anti-inflammatory properties.[1][2] The incorporation of a pyridine moiety can further enhance the pharmacological profile of these molecules. This protocol details a reliable method for the synthesis of 2,4-dimethoxy-N1-(3-pyridyl)benzamide, providing a foundational methodology for further investigation and development of related analogues.

Data Presentation

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.27 g/mol |

| Melting Point | 150-160 °C (estimated) |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-8.7 (m, 2H, Py-H), 8.2-8.4 (m, 1H, Py-H), 7.8-8.0 (d, 1H, Ar-H), 7.4-7.6 (m, 1H, Py-H), 6.5-6.7 (m, 2H, Ar-H), 3.8-4.0 (s, 6H, 2x OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165-167 (C=O), 160-162 (C-O), 157-159 (C-O), 145-147 (Py-C), 142-144 (Py-C), 135-137 (Py-C), 132-134 (Ar-C), 123-125 (Py-C), 118-120 (Ar-C), 105-107 (Ar-C), 98-100 (Ar-C), 55-57 (OCH₃) |

| High-Resolution Mass Spectrometry (HRMS-ESI) | [M+H]⁺ calculated: 259.1077, found: within ± 5 ppm |

Experimental Protocols

Synthesis of 2,4-dimethoxy-N1-(3-pyridyl)benzamide

This protocol describes the amide coupling of 2,4-dimethoxybenzoic acid with 3-aminopyridine using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

2,4-dimethoxybenzoic acid

-

3-aminopyridine[6]

-

N,N'-dicyclohexylcarbodiimide (DCC)[7]

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 3-aminopyridine (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2,4-dimethoxy-N1-(3-pyridyl)benzamide.

Alternative Coupling Agents:

A variety of other coupling reagents can be employed for this synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt), or phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).[7][8] The choice of reagent may influence reaction times and yields.

Visualizations

The following diagrams illustrate the synthetic workflow and the general mechanism of amide bond formation.

Caption: Synthetic workflow for 2,4-dimethoxy-N1-(3-pyridyl)benzamide.

Caption: General mechanism of amide bond formation.

References

- 1. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. Przewodnik po odczynnikach do sprzęgania peptydów [sigmaaldrich.com]

Application Notes and Protocols for 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE in Neuroscience Research

Note to the Reader: As of the current date, publicly available scientific literature does not contain specific studies detailing the application of 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE in neuroscience research. Therefore, the following application notes and protocols are based on the known activities of structurally related benzamide compounds in the field of neuroscience. These should be considered as a general guide and starting point for investigating the potential neuropharmacological properties of this specific molecule. Researchers should conduct initial screening and dose-response studies to determine its actual biological activity and optimal experimental conditions.

Introduction and Potential Applications

2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE belongs to the benzamide class of chemical compounds. Various derivatives of benzamides have shown significant activity in the central nervous system (CNS), making them valuable tools for neuroscience research and drug development. Based on the activities of related compounds, potential research applications for 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE could include:

-

Dopamine Receptor Ligand: Substituted benzamides are well-known for their interaction with dopamine receptors, particularly the D2 subtype. These compounds can act as antagonists and are used in antipsychotic medications. Research could explore if 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE exhibits affinity for and functional activity at dopamine receptors.

-

Serotonin Receptor Ligand: Some benzamides interact with serotonin (5-HT) receptors. Investigating the binding profile of this compound across various 5-HT receptor subtypes could reveal novel therapeutic avenues for mood and anxiety disorders.

-

Phosphodiesterase (PDE) Inhibition: Certain benzamide derivatives have been identified as inhibitors of phosphodiesterases, such as PDE10A, which are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. Screening for PDE inhibitory activity could be a fruitful area of investigation.

-

Modulation of Other CNS Targets: The broad pharmacological landscape of benzamides suggests potential interactions with other CNS targets like glutamate receptors, GABA receptors, or ion channels.

Quantitative Data Summary

As no specific data for 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE is available, the following table presents hypothetical data based on activities of other benzamide derivatives in neuroscience. This data is for illustrative purposes only and must be experimentally determined.

| Target | Assay Type | Metric | Hypothetical Value (nM) | Reference Compound Example |

| Dopamine D2 Receptor | Radioligand Binding | Ki | 50 - 500 | Sulpiride |